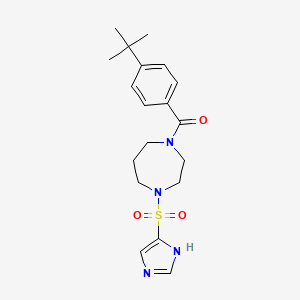

1-(4-tert-butylbenzoyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane

Description

The compound “1-(4-tert-butylbenzoyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane” is a diazepane derivative featuring two distinct functional groups: a 4-tert-butylbenzoyl moiety and a 1H-imidazole-4-sulfonyl group attached to the 1,4-diazepane ring.

Properties

IUPAC Name |

(4-tert-butylphenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-19(2,3)16-7-5-15(6-8-16)18(24)22-9-4-10-23(12-11-22)27(25,26)17-13-20-14-21-17/h5-8,13-14H,4,9-12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAKCPGUDHFARL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-tert-butylbenzoyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a diazepane ring, a sulfonyl group, and an imidazole moiety. Its molecular formula is with a molecular weight of 336.43 g/mol. The structural representation can be summarized as follows:

| Component | Structure |

|---|---|

| Diazepane | Diazepane |

| Imidazole | Imidazole |

| tert-Butylbenzoyl | tert-Butylbenzoyl |

The biological activity of this compound has been attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and hypertension .

- Receptor Modulation : The imidazole moiety suggests potential interactions with histamine receptors or similar pathways, which could influence inflammatory responses .

In Vitro Studies

Recent in vitro studies have demonstrated the compound's efficacy against several cancer cell lines. For instance:

- SW480 and HCT116 Cells : The compound exhibited IC50 values of 2 μM and 0.12 μM, respectively, indicating potent anti-proliferative effects .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of target proteins, disrupting their function .

Case Study 1: Anticancer Properties

A study evaluated the anticancer properties of the compound in xenograft models. The results indicated significant tumor reduction when treated with the compound compared to control groups. Histological analysis showed reduced proliferation markers (Ki67) in treated tissues .

Case Study 2: Cardiovascular Implications

Another research focused on the cardiovascular effects of the compound, highlighting its potential as a mineralocorticoid receptor antagonist. This could provide therapeutic benefits in managing heart failure by modulating aldosterone action .

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies suggest that while this compound shows promising biological activity, further investigations into its toxicity are necessary to establish safe dosage levels for clinical use.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds containing imidazole and sulfonamide groups exhibit significant antiproliferative effects against various cancer cell lines. For instance, research indicates that derivatives of imidazole can inhibit tumor growth by inducing apoptosis in cancer cells. The compound has been evaluated for its potential to target specific pathways involved in cancer proliferation .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial properties. The incorporation of the sulfonyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microorganisms. Preliminary tests have indicated that 1-(4-tert-butylbenzoyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane exhibits activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Potential

The antioxidant capacity of imidazole-containing compounds has gained attention due to their ability to scavenge free radicals and reduce oxidative stress. Studies have demonstrated that the compound can protect cells from oxidative damage, which is crucial in preventing various diseases associated with oxidative stress, including neurodegenerative disorders .

Enzyme Inhibition

Research has indicated that certain imidazole derivatives can act as enzyme inhibitors, particularly in the context of metabolic pathways relevant to diseases such as diabetes and hypertension. The sulfonamide group may play a role in enhancing the binding affinity of the compound to target enzymes, thus improving its efficacy as a therapeutic agent .

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal reported on the evaluation of various imidazole derivatives, including our compound, against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against multiple bacterial strains. The compound exhibited notable inhibitory effects, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic candidate .

Case Study 3: Antioxidant Assessment

Research assessing the antioxidant properties revealed that this compound significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide. This suggests its potential use in formulations aimed at mitigating oxidative damage associated with aging and chronic diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and related analogs:

Key Observations :

Substituent Effects: The tert-butyl group in the target compound and 1,4-bis(4-tert-butylbenzoyl)-1,4-diazepane enhances steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility . The bromine atom in BJ51947 increases molecular weight and may facilitate halogen bonding, a feature exploited in medicinal chemistry for stabilizing ligand-target interactions .

Physicochemical Properties :

- Compared to the morpholine-containing analog , the target compound’s tert-butyl group likely reduces solubility but improves metabolic stability.

- The dual tert-butylbenzoyl groups in 1,4-bis(4-tert-butylbenzoyl)-1,4-diazepane result in significantly higher hydrophobicity than the target compound, limiting its utility in aqueous environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.